5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole
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Overview
Description
5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole is a heterocyclic compound that contains a pyrazole ring substituted with chloromethyl, fluoroethyl, and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the chloromethyl group: This step often involves the chloromethylation of the pyrazole ring using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Coupling Reactions: The iodo group can be involved in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Radiochemistry: The fluoroethyl group allows for the incorporation of fluorine-18, making it useful in positron emission tomography (PET) imaging.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoroethyl group can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole
- 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-3-iodopyrazole
- 5-(Bromomethyl)-1-(2-fluoroethyl)-3-iodopyrazole
Uniqueness
5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole is unique due to the specific combination of substituents on the pyrazole ring. The presence of both chloromethyl and fluoroethyl groups provides a balance of reactivity and stability, making it a versatile intermediate for various chemical transformations .
Properties
IUPAC Name |
5-(chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClFIN2/c7-4-5-3-6(9)10-11(5)2-1-8/h3H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLFMYOMJNOMMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1I)CCF)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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